Diethyl iminodiacetate chemical properties and structure
Diethyl iminodiacetate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and spectral characteristics of diethyl iminodiacetate (B1231623). All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for its synthesis are provided. Furthermore, this guide includes visualizations of its synthesis workflow and its role as a key intermediate in chemical manufacturing.
Chemical Properties and Structure
Diethyl iminodiacetate, with the CAS number 6290-05-7, is an organic compound that serves as a crucial intermediate in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a chelating agent and a versatile building block in organic synthesis.[2][3]
Identifiers and Structure
| Identifier | Value |
| IUPAC Name | ethyl 2-[(2-ethoxy-2-oxoethyl)amino]acetate[4] |
| CAS Number | 6290-05-7[4] |
| Molecular Formula | C₈H₁₅NO₄[4] |
| Molecular Weight | 189.21 g/mol [4] |
| InChI | InChI=1S/C8H15NO4/c1-3-12-7(10)5-9-6-8(11)13-4-2/h9H,3-6H2,1-2H3[4] |
| InChIKey | LJDNMOCAQVXVKY-UHFFFAOYSA-N[4] |
| SMILES | CCOC(=O)CNCC(=O)OCC[4] |
| Canonical SMILES | CCOC(=O)CNCC(=O)OCC[4] |
Physical and Chemical Properties
| Property | Value |
| Physical State | Liquid[4] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 208 °C (lit.) |
| Density | 1.056 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.435 (lit.) |
| Solubility | Moderately soluble in water.[5] Soluble in polar organic solvents.[2] |
| Flash Point | 113 °C (235.4 °F) - closed cup |
| Storage Temperature | Room temperature, in a cool, dark, and dry place. |
Experimental Protocols
Synthesis of Diethyl Iminodiacetate
Two common methods for the synthesis of diethyl iminodiacetate are detailed below.
Method 1: Synthesis from Iminodiacetic Acid and Thionyl Chloride
This protocol describes the synthesis of diethyl iminodiacetate from iminodiacetic acid using thionyl chloride as an esterifying agent.
Materials:
-
Iminodiacetic acid
-
Thionyl chloride
-
N,N-dimethylformamide (DMF)
-
Methylene (B1212753) chloride
-
Aqueous 20% sodium carbonate solution
-
Water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
Procedure: [6]
-
Cool a stirred solution of iminodiacetic acid (7.0 moles) and DMF (1.0 ml) in ethanol (5.25 liters) to 12 °C.
-
Slowly add thionyl chloride (17.65 moles) dropwise to the cold solution over a period of 1.5 hours.
-
After the addition is complete, heat the reaction mixture at 60 °C for three hours, followed by reflux for two hours.
-
Allow the mixture to stand at room temperature for approximately 16 hours.
-
Distill the mixture under reduced pressure to remove the majority of the ethanol, leaving a liquid residue.
-
Dissolve the residue in methylene chloride (4.0 liters) and extract it with an aqueous 20% sodium carbonate solution (3.5 liters).
-
Back-wash the aqueous extract with methylene chloride (1.0 liter).
-
Combine the organic phases, wash with water (1.0 liter), and evaporate the solvent under reduced pressure to yield a liquid.
-
Purify the liquid by distillation under reduced pressure to obtain diethyl iminodiacetate.
Method 2: Synthesis from Iminodiacetic Acid and Sulfuric Acid
This alternative method utilizes sulfuric acid as a catalyst for the esterification.
Materials:
-
Iminodiacetic acid
-
Ethanol (or other suitable alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure: [7]
-
In a round-bottom flask, combine iminodiacetic acid (15.0 g, 0.11 mol) and the chosen alcohol (120 mL).
-
Carefully add concentrated sulfuric acid (7.5 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling, the product can be isolated and purified using standard workup procedures, such as neutralization, extraction, and distillation.
Spectroscopic Data
The structural confirmation of diethyl iminodiacetate is typically achieved through a combination of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) [8]
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.15 | Quartet | 4H | -O-CH₂ -CH₃ |
| ~3.45 | Singlet | 4H | -NH-CH₂ -COO- |
| ~2.50 | Singlet | 1H | NH |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~172 | C =O (Ester carbonyl) |
| ~61 | -O-CH₂ -CH₃ |
| ~50 | -NH-CH₂ -COO- |
| ~14 | -O-CH₂-CH₃ |
Infrared (IR) Spectroscopy[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Broad | N-H Stretch |
| ~2980, 2940 | Strong | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1180 | Strong | C-O Stretch (Ester) |
Mass Spectrometry (MS)[11]
| m/z | Interpretation |
| 189 | [M]⁺ (Molecular Ion) |
| 116 | [M - COOC₂H₅]⁺ |
| 88 | [CH₂=NH-CH₂-COOC₂H₅]⁺ |
Role in Synthesis and Logical Workflows
Diethyl iminodiacetate is not known to be directly involved in specific biological signaling pathways. Its primary significance in the life sciences and chemical industries lies in its role as a versatile synthetic intermediate.
Role as a Synthetic Intermediate
Diethyl iminodiacetate is a key precursor in the synthesis of a variety of more complex molecules. For example, it is used in the production of the widely used herbicide glyphosate.[9] It also serves as a building block for synthesizing amino acids, peptides, and metal complexes for pharmaceutical applications.[3] The imino group can be readily alkylated or acylated, and the ester groups can be hydrolyzed to the corresponding carboxylic acids, providing multiple avenues for further chemical modification.
References
- 1. nbinno.com [nbinno.com]
- 2. CAS 6290-05-7: Diethyl iminodiacetate | CymitQuimica [cymitquimica.com]
- 3. Diethyl iminodiacetate (6290-05-7) at Nordmann - nordmann.global [nordmann.global]
- 4. Diethyl iminodiacetate | C8H15NO4 | CID 80502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Diethyl iminodiacetate | 6290-05-7 [chemicalbook.com]
- 6. Diethyl iminodiacetate synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Diethyl iminodiacetate(6290-05-7) 1H NMR [m.chemicalbook.com]
- 9. Diethyl iminodiacetate , 98% , 6290-05-7 - CookeChem [cookechem.com]
